4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
CAS No.: 261363-80-8
Cat. No.: VC3913585
Molecular Formula: C9H7ClN2O2S
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione - 261363-80-8](/images/structure/VC3913585.png)
Specification
CAS No. | 261363-80-8 |
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Molecular Formula | C9H7ClN2O2S |
Molecular Weight | 242.68 g/mol |
IUPAC Name | 4-chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione |
Standard InChI | InChI=1S/C9H7ClN2O2S/c1-4-3-5-6(7(10)11-4)9(14)12(15-2)8(5)13/h3H,1-2H3 |
Standard InChI Key | FWXJRCKSKDPYHH-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)SC |
Canonical SMILES | CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)SC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic name of the compound, 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, delineates its substituents and ring system. The pyrrolo[3,4-c]pyridine core consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with ketone groups at positions 1 and 3 . Key substituents include:
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A chloro group at position 4, enhancing electrophilic reactivity.
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A methyl group at position 6, contributing to steric effects and lipophilicity.
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A methylthio group at position 2, introducing sulfur-based nucleophilic character.
Table 1 summarizes its fundamental chemical properties:
Property | Value | Source |
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CAS Number | 261363-80-8 | |
Molecular Formula | C₉H₇ClN₂O₂S | |
Molecular Weight | 242.68 g/mol | |
MDL Number | MFCD00207890 |
Structural Analysis and Stereoelectronic Effects
The planar pyrrolopyridine core facilitates π-π stacking interactions, while the chloro and methylthio groups introduce dipole moments that influence solubility and intermolecular interactions . X-ray crystallography of related compounds, such as 4-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (PubChem CID 279315), reveals a bicyclic system with bond lengths and angles consistent with conjugated aromatic systems . The methylthio group’s sulfur atom adopts a trigonal planar geometry, enabling participation in hydrogen bonding and metal coordination .
Synthesis and Reaction Pathways
Synthetic Strategies for Pyrrolo[3,4-c]Pyridine Derivatives
While no direct synthesis protocol for 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is documented, analogous compounds are synthesized via multicomponent reactions (MCRs) or cascade cyclizations. For example, indenodihydropyridines—structurally related to pyrrolopyridines—are prepared through the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones under mild conditions . Key steps include:
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Nucleophilic attack by the enediamine’s amine group on the electrophilic carbonyl of the indene-dione.
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Cyclization via intramolecular dehydration or dehydrogenation.
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Functionalization through substituent-specific reactions (e.g., chlorination, thioetherification) .
Adapting Methods for Target Compound Synthesis
To synthesize the target compound, the following modified pathway is proposed based on literature :
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Core Formation: React 3-methylpyridine-4-carboxamide with chlorinating agents (e.g., POCl₃) to introduce the chloro group.
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Thioether Incorporation: Treat the intermediate with methanethiol in the presence of a base to install the methylthio moiety.
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Oxidation and Cyclization: Use oxidizing agents like KMnO₄ or H₂O₂ to form the dione rings, followed by acid-catalyzed cyclization.
Reaction conditions (temperature, solvent, catalysts) would require optimization to balance yield and purity. For instance, 1,4-dioxane at reflux (100°C) has been effective for similar cyclizations .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s solubility profile is influenced by its polar dione groups and hydrophobic methyl/methylthio substituents. Predicted logP values (using software like ACD/Labs) suggest moderate lipophilicity (~1.5–2.0), indicating compatibility with organic solvents (e.g., DMSO, ethanol) . Aqueous solubility is likely limited, necessitating co-solvents for biological assays.
Thermal and Oxidative Stability
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: ¹H and ¹³C NMR (as in ) resolve substituent environments. For example, the methylthio group’s protons appear as a singlet near δ 2.5 ppm .
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Mass Spectrometry: HRMS confirms molecular weight (242.68 g/mol) and fragmentation patterns .
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X-ray Crystallography: Determines absolute configuration and intermolecular interactions, though crystals may require co-crystallization agents .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates this compound from synthetic byproducts. Retention times correlate with logP values .
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